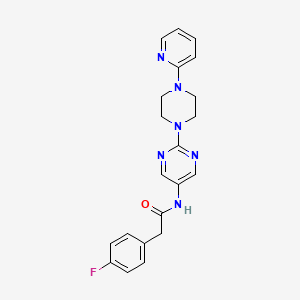

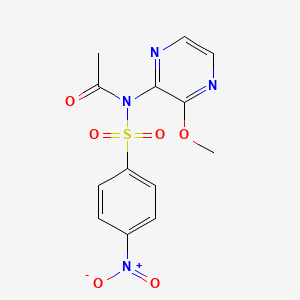

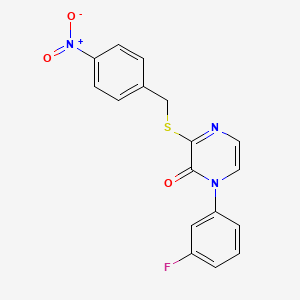

N-(3-Methoxypyrazin-2-YL)-N-((4-nitrophenyl)sulfonyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-Methoxypyrazin-2-YL)-N-((4-nitrophenyl)sulfonyl)acetamide (MPN) is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. MPN is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

科学的研究の応用

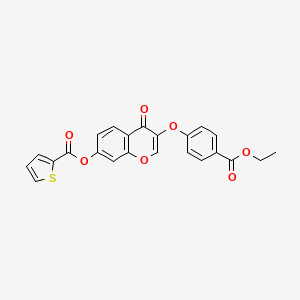

Catalytic Hydrogenation in Synthesis

Research has demonstrated the application of catalytic hydrogenation in the green synthesis of compounds like N-(3-Amino-4-methoxyphenyl)acetamide, showcasing the importance of efficient, selective, and stable catalytic processes in the production of chemical intermediates for industries such as dye manufacturing (Zhang Qun-feng, 2008).

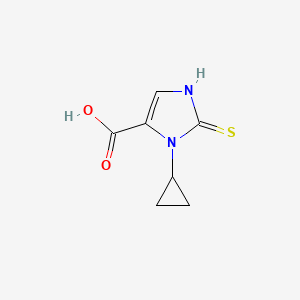

Sulphonylamides from Aminopyrazoles

The sulfonylation reaction of amino groups has been applied to newly synthesized aminopyrazoles, yielding sulfanilamide derivatives. This underscores the relevance of such chemical modifications in the synthesis of potentially biologically active compounds (I. G. Povarov et al., 2019).

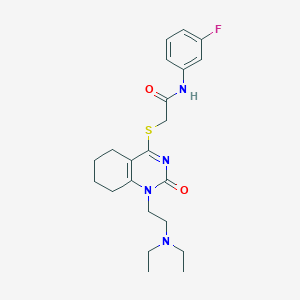

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been used to produce N-substituted acetamide derivatives, indicating the efficiency of modern synthetic methods in creating compounds with potential enzymatic inhibitory activities (N. Virk et al., 2018).

Bicyclic Sultams Synthesis

The development of bicyclic sultams with specific moieties illustrates the synthetic versatility and potential pharmaceutical applications of sulfonamide and acetamide derivatives (V. Rassadin et al., 2009).

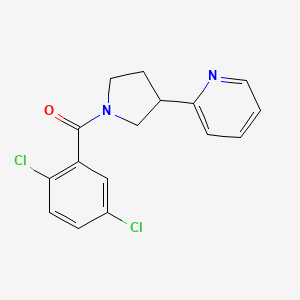

CCR4 Receptor Antagonists

The discovery of potent and bioavailable CCR4 receptor antagonists highlights the therapeutic potential of methoxypyrazin and sulfonylacetamide derivatives in treating diseases mediated by CCR4 receptors (N. Kindon et al., 2017).

特性

IUPAC Name |

N-(3-methoxypyrazin-2-yl)-N-(4-nitrophenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O6S/c1-9(18)16(12-13(23-2)15-8-7-14-12)24(21,22)11-5-3-10(4-6-11)17(19)20/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEXZFXNONPKOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=NC=CN=C1OC)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-6-bromo-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2734117.png)

![Ethyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2734125.png)

![2-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2734130.png)

![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2734131.png)

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2734133.png)